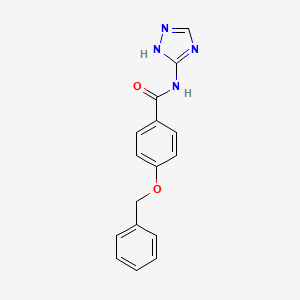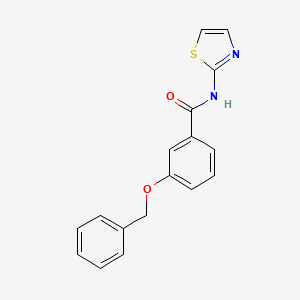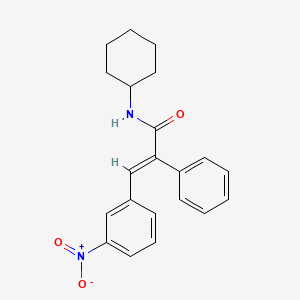
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole, commonly known as ANBD, is a fluorescent probe that has been widely used in various scientific research applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. ANBD is known for its high quantum yield, photostability, and sensitivity to changes in its environment.
Mécanisme D'action
ANBD is a fluorescent probe that undergoes changes in its fluorescence properties in response to changes in its environment. The mechanism of action of ANBD involves the interaction of the probe with the local environment, which leads to changes in its fluorescence properties. ANBD is known to be sensitive to changes in the polarity, fluidity, and organization of lipid bilayers and membranes.
Biochemical and Physiological Effects:
ANBD has been shown to have minimal biochemical and physiological effects. It is not known to interact with any biological molecules or systems. ANBD is a non-toxic and non-cytotoxic compound that can be safely used in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
ANBD has several advantages as a fluorescent probe for scientific research applications. It is highly sensitive, photostable, and has a high quantum yield. ANBD can be incorporated into lipid bilayers and membranes, where it can undergo changes in its fluorescence properties in response to changes in the local environment. However, ANBD also has some limitations. It is not suitable for use in aqueous solutions, as it is insoluble in water. ANBD is also sensitive to changes in temperature and pH, which can affect its fluorescence properties.
Orientations Futures
ANBD has several potential future directions for scientific research applications. It can be further developed as a fluorescent probe for studying the properties of lipid bilayers and membranes. ANBD can also be used in combination with other probes and techniques to study the complex interactions between lipids and proteins in membranes. Furthermore, ANBD can be used as a tool for drug discovery and development, as it can be used to screen for compounds that interact with lipid bilayers and membranes. Overall, ANBD has great potential for further scientific research and development.
Méthodes De Synthèse
The synthesis of ANBD involves the reaction of 2-nitrobenzoyl chloride with 1-aminooctane in the presence of triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to obtain the final product. The synthesis of ANBD is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
ANBD has been extensively used in various scientific research applications. It is commonly used as a fluorescent probe to study the properties of lipid bilayers and membranes. ANBD can be incorporated into lipid bilayers and membranes, where it undergoes changes in its fluorescence properties in response to changes in the local environment. This property of ANBD has been used to study the fluidity, polarity, and organization of lipid bilayers and membranes.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHPNVKGPUQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)




![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
